molecular formula C10H10N4 B2849659 1-N-(pyrimidin-2-yl)benzene-1,4-diamine CAS No. 743449-54-9

1-N-(pyrimidin-2-yl)benzene-1,4-diamine

Cat. No. B2849659
CAS RN: 743449-54-9
M. Wt: 186.218
InChI Key: UEXQBEVWFZKHNB-UHFFFAOYSA-N
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Description

1-N-(pyrimidin-2-yl)benzene-1,4-diamine is an organic compound with the CAS Number: 743449-54-9 . It has a molecular weight of 186.22 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is N1-(2-pyrimidinyl)-1,4-benzenediamine . The InChI code is 1S/C10H10N4/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 270-271 .

Scientific Research Applications

Spectroscopy and Molecular Structure

A study by Mansour and Ghani (2013) on the Schiff-base derived from a similar compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), utilized spectroscopic methods and quantum chemical calculations to investigate its molecular structure and vibrational frequencies. The research emphasized the molecule's stability arising from hyperconjugative interactions and intramolecular hydrogen bonding, offering insights into its electronic structure and potential biological activity through structure–activity relationship analysis (Mansour & Ghani, 2013).

Sensor Development

Patil et al. (2014) developed an imatinib intermediate, 6-methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diaminepyridopyrimidotoluidine (PPT-1), for the colorimetric sensing of Cu(2+) ions in aqueous solutions. The study showcased the compound's selective naked-eye detectable color change from colorless to red upon interaction with Cu(2+) ions, underlining its potential in real-sample analysis and iodide-sensing capabilities among various anions (Patil et al., 2014).

Vibrational and Conformational Analysis

Subashchandrabose et al. (2013) conducted a vibrational and conformational analysis on N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine (NBPMB), synthesizing and characterizing the molecule through FT-IR, FT-Raman, and UV–Vis spectra. The study provided a comprehensive analysis of the molecule's stable structure, vibrational assignments, and non-linear optical behavior, contributing to understanding its charge transfer and biological activity potential (Subashchandrabose et al., 2013).

Materials Science

Banerjee et al. (2003) explored the synthesis of novel fluorinated polyimides derived from diamine monomers, including a compound structurally related to 1-N-(pyrimidin-2-yl)benzene-1,4-diamine. The research highlighted the preparation, characterization, and optical properties of these polyimides, demonstrating their low water absorption rates, low dielectric constants, and high thermal stability, which are crucial for applications in the electronics industry (Banerjee et al., 2003).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-N-pyrimidin-2-ylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXQBEVWFZKHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

743449-54-9
Record name 1-N-(pyrimidin-2-yl)benzene-1,4-diamine
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